Flavanone-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

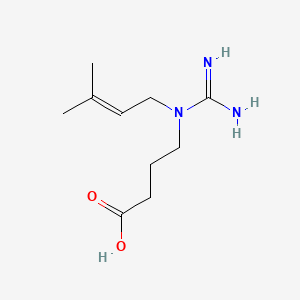

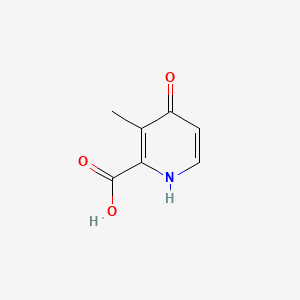

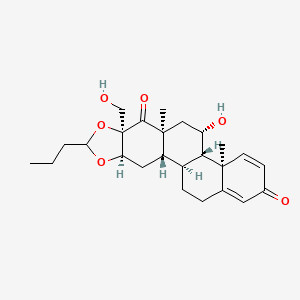

Flavanone-d5 is a biochemical used in proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 . It has been used in a wide range of laboratory experiments to understand its impacts on biological systems . Notably, it has been used to explore the biochemical and physiological effects of flavanones on various biological systems .

Synthesis Analysis

Flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis

Flavanones, including this compound, feature a main 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular structure of flavanones largely determines what moieties are essential for affinity with the receptors .Chemical Reactions Analysis

Flavanones can be readily converted into flavones via further oxidation processes . The synthesis of flavanones generally requires harsh conditions such as acidic or basic reflux conditions for cyclization .Physical And Chemical Properties Analysis

Flavanones are natural polyphenolic compounds derived as secondary metabolites from plants . They have been known to play multiple roles in plants including UV filtration, detoxifying agents, symbiotic nitrogen fixation, self-healing agents, and floral pigmentation .科学研究应用

生物合成和生物活性

黄烷酮,包括 Flavanone-d5,是一个庞大的多酚家族,根据其基本结构可以分为几个类别 . 它们具有多种生物学特性,例如抗炎、抗氧化、抗病毒、抗菌、抗癌、心脏保护和神经保护作用 . 目前黄酮类化合物的研究和开发趋势与鉴定、提取、分离、理化表征及其在健康益处方面的应用有关 .

黄酮的合成

黄酮是黄酮类化合物家族的一员,具有多种生物活性,吸引了许多合成研究人员开发了许多通用的方法 . 最近的一篇综述文章揭示了功能化黄酮的合成历史,从传统的著名命名反应到现代新型过渡金属促进的方案 . 描述了一种用 BiCl 3 /RuCl 3 介导的一锅法合成功能化黄酮的简便方法 .

抗氧化特性

黄烷酮以其抗氧化特性而闻名。 黄烷酮研究的最新趋势表明,人们对通过操纵生物合成过程来提高特定植物和水果中黄烷酮含量感兴趣 .

酶促合成

利用基因工程细胞和酶进行黄烷酮的酶促合成是提供这种抗氧化化合物的未来前景 .

5. 在新产品生产中的应用近年来,重要的研究工作集中在天然化合物的开发和利用,用于生产新产品 . 在这方面,黄酮类化合物作为一类天然多酚类化合物,引起了越来越多的关注

作用机制

Target of Action

Flavanones, including Flavanone-d5, primarily target enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can have significant effects on blood glucose levels, making flavanones potential antidiabetic agents .

Mode of Action

Flavanones interact with their targets, inhibiting their activity and leading to changes in the metabolic processes they control. For instance, the inhibition of α-glucosidase and α-amylase slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Flavanones also target multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .

Biochemical Pathways

Flavanones affect several biochemical pathways. They are involved in the regulation of flavonoid biosynthesis, which is crucial for plant growth and stress resistance . They also influence the transport framework responsible for flavonoid transport . Moreover, flavanones regulate polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .

Pharmacokinetics

The pharmacokinetics of flavanones involve their absorption, distribution, metabolism, and excretion (ADME). After oral administration, flavanones are rapidly absorbed and reach peak plasma concentrations within a few hours . Their bioavailability is generally low due to extensive first-pass metabolism . The conjugated forms of these flavanones represent more than 95% of the plasma concentration .

Result of Action

The action of flavanones results in various molecular and cellular effects. They exhibit anti-inflammatory and anticancer activities and enhance the immune system . They also function as antioxidants, scavenging free radicals and providing protection from oxidative stress and related diseases . Moreover, flavanones have been associated with reduced risk of cancer and coronary diseases, tumor growth prevention, and insulin secretion improvement .

Action Environment

The action, efficacy, and stability of flavanones can be influenced by various environmental factors. For instance, stress factors can stimulate the accumulation of flavanones in plants by regulating the expression of flavonoid synthase genes . Additionally, the presence of mono- and disaccharide moieties in flavanone glycosides increases their water solubility and bioavailability .

安全和危害

未来方向

Flavanones have been a potential source in the search for leading compounds and biologically active components . They have been the focus of much research and development in recent years . Future researchers can potentially transform the landscape of plant-based product development across the food and beverage, pharmaceutical, and cosmetic industries, ultimately benefiting consumers worldwide .

生化分析

Biochemical Properties

Flavanone-d5, like other flavonoids, interacts with various enzymes, proteins, and other biomolecules. It is involved in the flavonoid biosynthetic pathway, playing a crucial role in the regulation of flavonols and anthocyanidins accumulation . The hydrophobicity of flavanones like this compound well correlates with the incidence of hydroxyl/methoxy groups and with sugar units .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-inflammatory and anticancer activities and enhance the immune system . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can catalyze the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins in the flavonoid biosynthetic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown that the expression of genes involved in the flavonoid biosynthesis pathway and the accumulation of flavonoids can increase under certain conditions, such as treatment with methyl jasmonate .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway. It interacts with enzymes such as flavanone 3-hydroxylase (F3H), which plays a key role in the regulation of flavonols and anthocyanidins accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is synthesized in the cytosol and subsequently transported into the vacuole . The transport and accumulation of flavonoids like this compound can have a significant impact on plant phenotypic traits .

Subcellular Localization

This compound is localized in the cytosol and nucleus of cells . The subcellular localization of this compound can affect its activity or function. For instance, its localization in the cytosol allows it to participate in the flavonoid biosynthesis pathway .

属性

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-FSTBWYLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

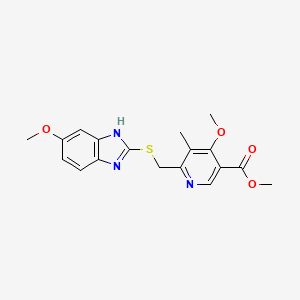

![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)

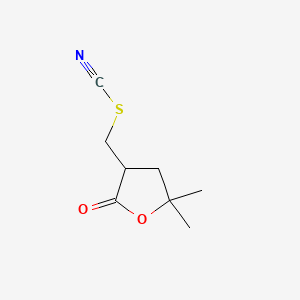

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)